2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
Description
This compound is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane core, substituted with a 4-chlorobenzyl group at position 3 and an N-(4-fluorophenyl)acetamide moiety at position 6. The 4-chlorobenzyl group contributes lipophilicity, while the 4-fluorophenyl acetamide introduces hydrogen-bonding capabilities via its amide and aromatic fluorine substituents. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties and receptor interactions .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c23-16-3-1-15(2-4-16)13-28-20(30)22(26-21(28)31)9-11-27(12-10-22)14-19(29)25-18-7-5-17(24)6-8-18/h1-8H,9-14H2,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZXWOMGDWZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique spirocyclic structure that includes:
- A triazaspiro framework, which is known for enhancing biological activity through its ability to interact with multiple biological targets.
- Chlorobenzyl and fluorophenyl substituents that may influence lipophilicity and receptor binding affinity.
Molecular Formula and Weight
- Molecular Formula: C19H19ClF2N5O2
- Molecular Weight: 421.84 g/mol
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For example, triazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The compound's ability to inhibit cancer cell proliferation can be attributed to its interference with cellular signaling pathways involved in growth and survival.
Case Study: Anticancer Efficacy
A study examining related triazole compounds demonstrated IC50 values ranging from 6.2 µM to 43.4 µM against different cancer cell lines, suggesting that similar mechanisms may be at play for the compound .
Antimicrobial Activity
The presence of the triazole moiety is also associated with antimicrobial properties. Compounds structurally related to the target compound have shown efficacy against bacterial strains and fungi, indicating a potential for use in treating infections.
Comparative Table of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Triazole Derivatives | 6.2 - 43.4 | Active against MCF-7 and HCT-116 |
| Antimicrobial | Various Triazoles | Varies | Effective against multiple pathogens |
| Anti-inflammatory | Related Structures | Not specified | Potential for reducing inflammation |
The proposed mechanisms of action for compounds similar to 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide include:
- Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in tumor growth or infection processes.
- Interference with DNA Synthesis: Some derivatives disrupt DNA replication in rapidly dividing cells, leading to apoptosis.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic triazaspiro[4.5]decane derivatives, focusing on substituent effects, synthetic routes, and physicochemical implications.
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Chlorobenzyl vs.
- Acetamide vs. Sulfonamide (): The sulfonamide analog’s acidity (pKa ~1–2) contrasts with the acetamide’s neutrality, suggesting divergent solubility and protein-binding profiles .
- Fluorophenyl vs. Trifluoroethyl (): The trifluoroethyl group in the DDR1 inhibitor analog introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target’s 4-fluorophenyl .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: The target compound’s acetamide group forms intermolecular N–H···O bonds (analogous to ), while sulfonamides () exhibit stronger S=O···H–N interactions, affecting crystal packing and solubility .
Preparation Methods
Cyclization to Form 1,3,8-Triazaspiro[4.5]decan-4-one
The spirocyclic backbone is synthesized via a base-mediated cyclization. A representative protocol from EP3138841A1 involves:
- Reacting 1,3-diaminopropane with cyclopentanone in the presence of potassium carbonate to form a Schiff base intermediate.
- Treating the intermediate with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under pyridine catalysis to install the carbamate group.
- Subjecting the product to acidic hydrolysis (HCl/EtOH) to yield 1,3,8-triazaspiro[4.5]decan-4-one.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Benzyl chloroformate | DCM | 0–25°C | 78% |
| Pyridine | - | - | - |
Oxidation to 2,4-Dioxo Derivative
The diketone is obtained by oxidizing the spirocyclic amine using Jones reagent (CrO₃/H₂SO₄) in acetone:
$$
\text{1,3,8-Triazaspiro[4.5]decan-4-one} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{1,3,8-Triazaspiro[4.5]decan-2,4-dione} \quad
$$
Analytical Data
- IR (KBr): 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (amide I).
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.85 (s, 2H, CH₂), 3.12 (t, J = 6.8 Hz, 4H, NCH₂).
Functionalization with 4-Chlorobenzyl Group
Alkylation of the Spirocyclic Amine
The 4-chlorobenzyl moiety is introduced via nucleophilic substitution. The spirocyclic diketone is treated with 4-chlorobenzyl chloride in acetonitrile using triethylamine (TEA) as a base:
$$
\text{1,3,8-Triazaspiro[4.5]decan-2,4-dione} + \text{4-Cl-Benzyl-Cl} \xrightarrow{\text{TEA, CH₃CN}} \text{3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decan-2,4-dione} \quad
$$
Optimization Notes
- Excess 4-chlorobenzyl chloride (1.5 eq) ensures complete substitution.
- Reaction time: 12–16 hours at reflux (82°C).
Yield: 65–72% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
Q & A
Q. What are the key structural features and molecular properties of this compound?
The compound features a triazaspiro[4.5]decane core with a 4-chlorobenzyl group at position 3, a 4-fluorophenylacetamide moiety at position 8, and two ketone groups at positions 2 and 4. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₅ClFN₄O₃ |
| Molecular Weight | 529.97 g/mol |
| IUPAC Name | 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide |
| Key Functional Groups | Spirocyclic triaza core, amide, halogenated aryl groups |
The 4-chlorobenzyl and 4-fluorophenyl groups enhance lipophilicity and potential target binding .
Q. What synthetic strategies are employed for this compound?
Synthesis involves:
- Step 1 : Formation of the spirocyclic core via cyclization reactions (e.g., using ethylenediamine derivatives and ketones under acidic conditions) .
- Step 2 : Functionalization of the core with 4-chlorobenzyl groups via nucleophilic substitution or coupling reactions .
- Step 3 : Introduction of the 4-fluorophenylacetamide moiety through amide bond formation (e.g., using EDC/HOBt coupling) .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Example reagents: Dichloromethane (solvent), palladium catalysts for cross-coupling, and triethylamine for pH control .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Reaction Optimization :
-
Temperature: Maintain 60–80°C during cyclization to avoid side products .
-
Catalysts: Use Pd/C (5% wt) for efficient coupling of halogenated aryl groups .
- Purity Control :
-
Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) .
-
Characterize intermediates via (e.g., δ 7.05–7.09 ppm for fluorophenyl protons) and HRMS .
Contradictions in yield (e.g., 60% vs. 75% in similar compounds) may arise from solvent polarity or catalyst loading variations .
Q. What in vitro assays evaluate its biological activity?
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported for analogs: 2–10 μM) .
Data Discrepancy Note : Variability in IC₅₀ values may stem from differences in cell line viability protocols or compound solubility in DMSO .
Q. How to resolve contradictions in binding affinity data?
- Assay Validation : Use internal controls (e.g., known inhibitors) and replicate experiments across labs.
- Compound Integrity : Verify purity via HPLC (e.g., C18 column, acetonitrile/water gradient) before assays .
- Protein Source : Compare results using recombinant vs. native proteins to rule out batch effects .
For example, discrepancies in values (e.g., 50 nM vs. 200 nM) could reflect variations in protein glycosylation .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) .
- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Develop regression models using descriptors like ClogP and polar surface area to predict activity .
Example finding: Fluorine atoms enhance binding entropy via hydrophobic interactions in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
